![molecular formula C14H7BrCl2N2OS2 B2854208 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide CAS No. 391229-49-5](/img/structure/B2854208.png)
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide
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Overview
Description
“N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide” is a complex organic compound. It contains several functional groups, including a bromothiophene, a thiazole, and a dichlorobenzamide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without more specific information or an existing crystal structure, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of bromine atoms might make the compound relatively heavy and possibly reactive .Scientific Research Applications
Antimicrobial Activity
Several studies have explored the synthesis of thiazole derivatives, including compounds structurally related to N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide, for their potential antimicrobial properties. For instance, novel 2,4-disubstituted thiazoles have been synthesized and shown promising antibacterial and antifungal activities. These compounds were tested against various microbial strains, revealing their potential as antimicrobial agents due to their structural features and functional groups (Karegoudar et al., 2008).
Antiviral Activity
Another area of interest is the antiviral potential of thiazole derivatives. A study on the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides highlighted the creation of new compounds with selective anti-tobacco mosaic virus activity. These findings suggest the potential of thiazole-based compounds in developing antiviral agents (Chen et al., 2010).
Anticancer Activity
The exploration of thiazole derivatives for anticancer activity has also been a significant focus. Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including thiazole moieties, has shown high singlet oxygen quantum yield. These properties are crucial for Type II photodynamic therapy applications, potentially offering a novel approach to cancer treatment (Pişkin et al., 2020).
Herbicidal Activity
Additionally, thiazole derivatives have been evaluated for their herbicidal activity. A study on 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones demonstrated good yields and significant antibacterial and antifungal effects. These compounds' ADMET prediction indicated a drug-like nature, suggesting their utility in agricultural applications as well (Sharma et al., 2022).
Safety and Hazards
properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2OS2/c15-12-4-3-11(22-12)10-6-21-14(18-10)19-13(20)8-2-1-7(16)5-9(8)17/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBADQLAVLFCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide |
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